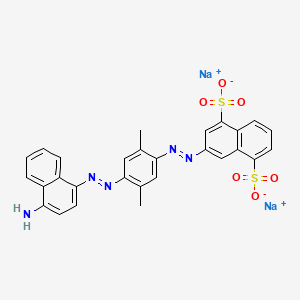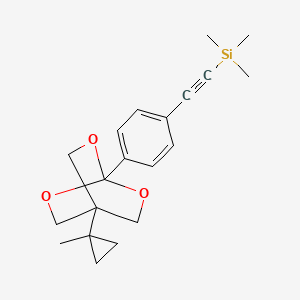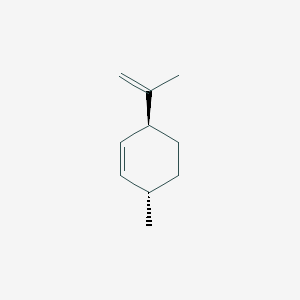
trans-1-Methyl-4-(1-methylvinyl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Methyl-4-(1-methylvinyl)cyclohexene: is an organic compound with the molecular formula C10H16. It is also known by other names such as p-Mentha-2,8-diene and trans-Isolimonene . This compound is a colorless liquid with a characteristic spicy odor . It is an isomer of cyclohexene and has properties similar to cyclohexene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The traditional preparation method involves using limonene as a raw material. The process includes epoxidation, selective ring opening, oxidation, and elimination reactions to obtain the desired compound . Another method avoids the preparation of epoxide and uses a continuous reaction method, which improves yield and simplifies the treatment process .
Industrial Production Methods: The industrial production of trans-1-Methyl-4-(1-methylvinyl)cyclohexene can be achieved through the continuous reaction method mentioned above. This method is advantageous as it avoids high-temperature high-vacuum distillation and allows for mass production .
Chemical Reactions Analysis
Types of Reactions: trans-1-Methyl-4-(1-methylvinyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution Reagents: Halogens (Cl2, Br2), acids (HCl, HBr).
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which trans-1-Methyl-4-(1-methylvinyl)cyclohexene exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
- Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-
- Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate
- 1-methylene-4-(1-methylvinyl)cyclohexane
Comparison: trans-1-Methyl-4-(1-methylvinyl)cyclohexene is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6876-12-6 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(3S,6S)-3-methyl-6-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3/t9-,10-/m1/s1 |
InChI Key |
TWCNAXRPQBLSNO-NXEZZACHSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C=C1)C(=C)C |
Canonical SMILES |
CC1CCC(C=C1)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


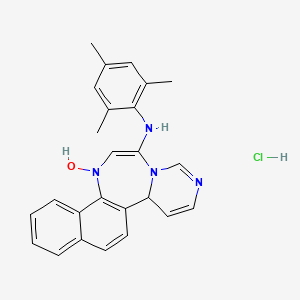
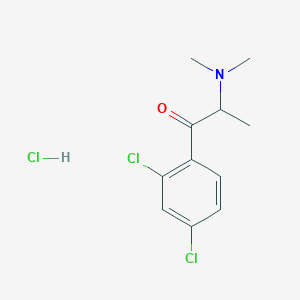
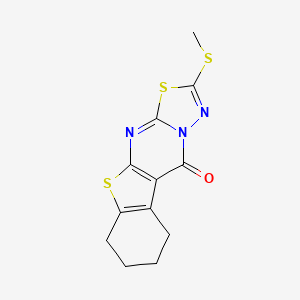

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
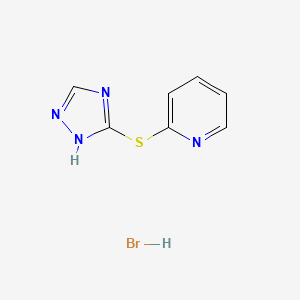
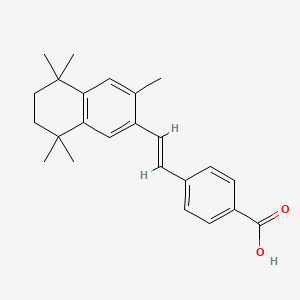
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
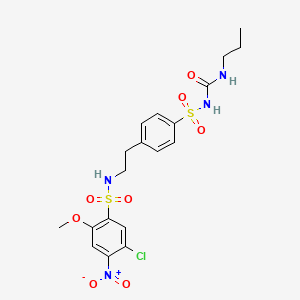
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)


